

Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Asymmetric Synthesis

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Compound of Interest

Compound Name: *S,S*-Dimethyl sulfoximine

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Introduction

S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile reagents in the field of asymmetric synthesis. Their unique stereoelectronic properties, stability, and the ability to act as both chiral auxiliaries and ligands have led to their application in a wide array of stereoselective transformations. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate the integration of these valuable building blocks into synthetic workflows. Chiral sulfoximines are increasingly recognized for their potential as bioisosteres in medicinal chemistry, making their stereocontrolled synthesis and application of significant interest.^{[1][2]}

Key Applications

Chiral sulfoximines, including derivatives of **S,S-dimethyl sulfoximine**, are utilized in several key areas of asymmetric synthesis:

- **Chiral Auxiliaries:** The sulfoximine moiety can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
- **Chiral Ligands:** Sulfoximine derivatives have been successfully employed as ligands in transition metal-catalyzed reactions, inducing high levels of enantioselectivity.

- Chiral Reagents: Ylides derived from chiral sulfoximines are effective reagents for the asymmetric epoxidation and aziridination of carbonyls and imines, respectively.

Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides

A practical and highly stereospecific method for the synthesis of chiral sulfoximines involves the S-alkylation of readily accessible chiral sulfinamides.[1][2][3] This approach avoids the use of traditional nitrene transfer reactions and offers a scalable route to a diverse range of chiral sulfoximines.[3] The stereospecificity of the S-alkylation allows for the synthesis of chiral sulfoximines with predictable configurations.[1]

Quantitative Data for S-Alkylation of a Chiral Sulfinamide

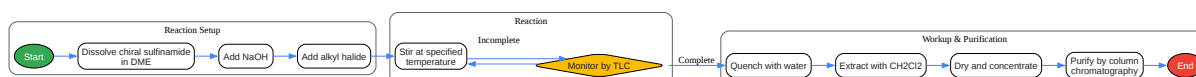
Entry	Alkyl Halide	Product	Yield (%)	Enantiomeric Ratio (er)
1	Iodomethane	S-methyl-S-phenyl-N-(pivaloyl)sulfoximine	95	>99:1
2	Iodoethane	S-ethyl-S-phenyl-N-(pivaloyl)sulfoximine	92	>99:1
3	1-Iodopropane	S-propyl-S-phenyl-N-(pivaloyl)sulfoximine	88	>99:1
4	Benzyl bromide	S-benzyl-S-phenyl-N-(pivaloyl)sulfoximine	98	>99:1

Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for S-Alkylation of a Chiral Sulfinamide

- To a solution of the chiral N-pivaloyl sulfinamide (1.0 equiv) in 1,2-dimethoxyethane (DME) (0.2 M) is added sodium hydroxide (1.5 equiv) at room temperature.
- The alkyl halide (1.2 equiv) is then added to the suspension.
- The reaction mixture is stirred at the specified temperature (typically room temperature to 60 °C) for the time indicated by TLC analysis (typically 1-12 hours).
- Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired chiral sulfoximine.

Logical Workflow for S-Alkylation of Sulfinamides



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Caption: Workflow for the asymmetric synthesis of chiral sulfoximines.

Iridium-Catalyzed Enantioselective C-H Borylation of Diaryl Sulfoximines

A powerful method for the synthesis of chiral sulfoximines involves the desymmetrization of prochiral diaryl sulfoximines via iridium-catalyzed enantioselective C-H borylation.^{[4][5][6]} This strategy allows for the direct installation of chirality at the sulfur atom by functionalizing a C-H bond on one of the aryl rings. The use of a well-designed chiral bidentate boryl ligand is crucial for achieving high enantioselectivity.^{[4][6]}

Quantitative Data for Ir-Catalyzed Enantioselective C-H Borylation

Entry	Substrate	Ligand	Yield (%)	Enantiomeric Excess (ee, %)
1	N-TIPS-diphenylsulfoximine	L1	95	98
2	N-TIPS-di(p-tolyl)sulfoximine	L1	92	97
3	N-TIPS-di(m-xylyl)sulfoximine	L1	85	96
4	N-TIPS-di(3,5-dimethylphenyl)sulfoximine	L1	88	99

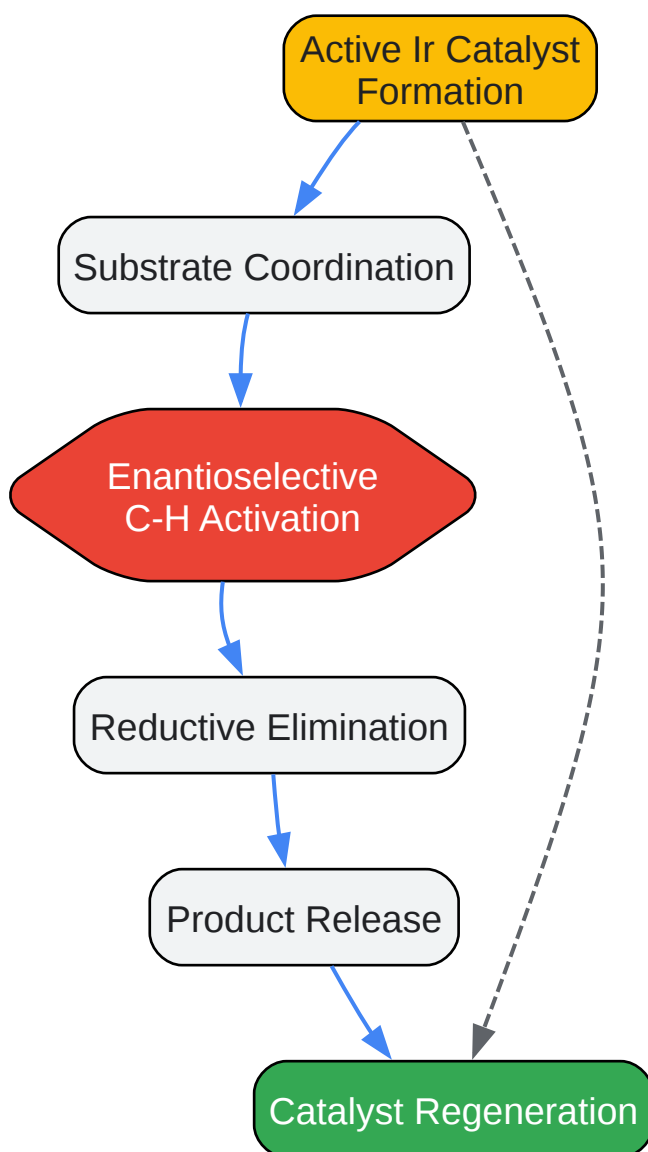
Data is representative of results obtained with a specific chiral bidentate boryl ligand (L1). TIPS = triisopropylsilyl.

Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation

- In a glovebox, an oven-dried vial is charged with [Ir(cod)OMe]₂ (1.5 mol %), the chiral bidentate boryl ligand (3.3 mol %), and B₂pin₂ (1.2 equiv).

- The vial is sealed and removed from the glovebox.
- The N-silyl protected diaryl sulfoximine (1.0 equiv) and anhydrous solvent (e.g., cyclohexane) are added via syringe.
- The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h).
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the enantioenriched borylated sulfoximine.

Signaling Pathway for Enantioselective C-H Borylation



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Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Asymmetric Epoxidation using Chiral Sulfoximine-Derived Ylides

Chiral sulfoximines can be converted into the corresponding sulfonium ylides, which are effective reagents for the asymmetric epoxidation of aldehydes.^[7] This method provides access to enantioenriched epoxides, which are valuable synthetic intermediates. The camphor-derived chiral sulfonium salts are particularly effective in this transformation.^[7]

Quantitative Data for Asymmetric Epoxidation

Entry	Aldehyde	Yield (%)	Diastereomeric Ratio (trans:cis)	Enantiomeric Excess (ee, %)
1	Benzaldehyde	92	>99:1	85
2	p-Chlorobenzaldehyde	95	>99:1	88
3	p-Nitrobenzaldehyde	98	>99:1	90
4	Cinnamaldehyde	85	>99:1	82

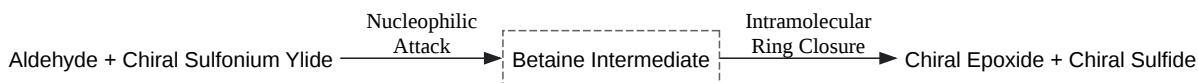
Data obtained using a camphor-derived chiral sulfonium salt.

Experimental Protocol: General Procedure for Asymmetric Epoxidation

- To a solution of the aldehyde (1.0 equiv) in dichloromethane (0.1 M) is added the chiral sulfonium salt (1.2 equiv).
- The mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (10%, 1.5 equiv) is added.
- The reaction mixture is stirred vigorously at 0 °C for the time required for complete conversion (typically 1-3 hours).
- Water is added to the reaction mixture, and the organic layer is separated.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.

Reaction Scheme for Asymmetric Epoxidation



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Caption: General scheme for asymmetric epoxidation.

Conclusion

S,S-Dimethyl sulfoximine and its chiral derivatives are indispensable tools in modern asymmetric synthesis. The methodologies presented herein highlight their utility in constructing stereochemically complex molecules with high levels of control. The provided protocols and data serve as a practical guide for researchers seeking to employ these powerful reagents in their synthetic endeavors, from academic research to industrial drug development. The continued development of novel applications for chiral sulfoximines is expected to further solidify their importance in organic chemistry.

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